molecular formula C9H13BrN2O B1424104 N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine CAS No. 1220028-45-4

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine

Cat. No. B1424104
M. Wt: 245.12 g/mol
InChI Key: AALWTDXZGRCEJN-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine, also known as N-Bromo-MEPEA, is a chemical compound with a wide range of applications in research and medical fields. It has been used for various purposes, including synthesis, scientific research, and medical treatments. This article will discuss the synthesis method of N-Bromo-MEPEA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Manganese(II) Complex Synthesis

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine, and similar compounds, are used in synthesizing manganese(II) complexes, which are important for studying magnetic properties and interactions in inorganic chemistry. Wu et al. (2004) synthesized various manganese(II) complexes using ligands similar to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine, revealing insights into their structural and magnetic characteristics (Wu et al., 2004).

Synthesis of Pyridine Derivatives

Compounds related to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine are utilized in the synthesis of various pyridine derivatives, which are fundamental in organic chemistry and pharmaceutical research. Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine derivatives, offering insights into their potential biological activities and applications in medicinal chemistry (Ahmad et al., 2017).

Antimicrobial Activity Research

Some derivatives of N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-methoxyethyl)amine have been tested for their antimicrobial activities. For instance, Gein et al. (2009) explored the interaction of substituted pyrrolin-2-ones with primary amines and evaluated the antimicrobial activities of the resulting compounds, highlighting the potential for developing new antimicrobial agents (Gein et al., 2009).

Catalysis in Chemical Reactions

These compounds also play a role in catalysis, particularly in reactions involving palladium complexes. Nyamato et al. (2016) studied the use of (amino)pyridine ligands in nickel(II) complexes for ethylene oligomerization, showing the influence of complex structure on catalytic reactions (Nyamato et al., 2016).

properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-7-5-8(10)6-12-9(7)11-3-4-13-2/h5-6H,3-4H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALWTDXZGRCEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCCOC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701229812
Record name 5-Bromo-N-(2-methoxyethyl)-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-methoxyethyl)-3-methylpyridin-2-amine

CAS RN

1220028-45-4
Record name 5-Bromo-N-(2-methoxyethyl)-3-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(2-methoxyethyl)-3-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701229812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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